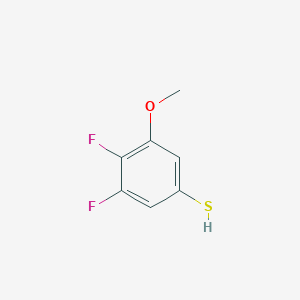

3,4-Difluoro-5-methoxybenzenethiol

Description

Contextual Significance of Fluorinated and Methoxy-Substituted Aromatic Thiols

The Role of Fluorine in Modulating Aromatic System Reactivity for Synthetic Applications

The incorporation of fluorine into organic molecules can dramatically alter their properties. mdpi.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly influence the electronic environment of an aromatic ring. mdpi.com This can lead to increased metabolic resistance and enhanced membrane permeability in pharmaceutical applications. mdpi.com In the context of synthetic chemistry, fluorine substitution can be used to fine-tune the reactivity of aromatic systems. For instance, the presence of fluorine can make an aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions by stabilizing the intermediate Meisenheimer complex. rsc.org This effect is particularly useful in the construction of complex molecular architectures. rsc.org Furthermore, the introduction of fluorine can block sites on a molecule that are prone to metabolic oxidation, thereby improving the stability and pharmacokinetic properties of a drug. encyclopedia.pub

Importance of Thiol Functional Groups in Enabling Diverse Chemical Transformations

The thiol, or sulfhydryl (-SH), group is a highly versatile functional group in organic chemistry. creative-proteomics.com Thiols are known for their nucleophilicity, which allows them to participate in a wide range of chemical reactions, including nucleophilic substitution and addition. creative-proteomics.com One of the most significant reactions of thiols is their oxidation to form disulfides (-S-S-), a linkage that is crucial for the structural integrity of proteins and enzymes. creative-proteomics.comebsco.com This reactivity also makes thiols valuable in materials science, such as in the vulcanization of rubber where disulfide cross-links enhance the material's strength. ebsco.com Moreover, thiols can serve as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other materials by enabling the formation of carbon-sulfur bonds. creative-proteomics.comsigmaaldrich.com Their ability to bind to heavy metals also makes them useful in the development of sensors for environmental monitoring. creative-proteomics.com

Synergistic Electronic and Steric Effects of Vicinal Difluoro and Methoxy (B1213986) Substituents on Benzenethiol (B1682325) Scaffolds

The combination of two adjacent fluorine atoms (vicinal difluoro) and a methoxy group on a benzenethiol ring, as in 3,4-Difluoro-5-methoxybenzenethiol, results in a complex interplay of electronic and steric effects. The two electron-withdrawing fluorine atoms significantly lower the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic reactions. The methoxy group, on the other hand, is an electron-donating group, which can partially offset the effect of the fluorine atoms. This electronic push-pull system can lead to unique reactivity patterns.

Sterically, the presence of three substituents in close proximity can influence the orientation of the thiol group and its accessibility to reagents. This steric hindrance can be exploited to achieve regioselective reactions at other positions of the molecule. The gauche effect between vicinal fluorine atoms can also influence the conformational preferences of the molecule, which can in turn affect its binding to biological targets or its self-assembly properties. escholarship.org

Research Gaps and Future Perspectives in the Study of Highly Substituted Arenethiols

While the individual effects of fluorine, methoxy, and thiol groups are well-documented, the collective influence of these functionalities in a single molecule like this compound presents a frontier for research. A significant research gap exists in the comprehensive understanding of the synergistic effects of these substituents on the molecule's reactivity, physical properties, and potential applications.

Future research should focus on:

Systematic studies of reactivity: A detailed investigation into the electrophilic and nucleophilic substitution reactions of this compound would provide valuable insights into how the substituent pattern governs its chemical behavior.

Exploration of synthetic applications: Utilizing this compound as a building block for the synthesis of novel materials, pharmaceuticals, and agrochemicals could unlock new functionalities and applications.

Computational modeling: Theoretical studies can complement experimental work by providing a deeper understanding of the electronic structure, conformational preferences, and reaction mechanisms of this and related highly substituted arenethiols.

Investigation of self-assembly: The unique electronic and steric properties of this compound may lead to interesting self-assembly behavior on surfaces, which could be exploited in the development of new nanomaterials and sensors.

By addressing these research gaps, the scientific community can fully harness the potential of this compound and other highly substituted arenethiols, paving the way for advancements in various fields of chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2OS/c1-10-6-3-4(11)2-5(8)7(6)9/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJBEWBLDWNPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Investigations into the Chemical Reactivity and Mechanistic Pathways of 3,4 Difluoro 5 Methoxybenzenethiol

Reactivity of the Thiol Group in Substituted Arenes

The thiol (-SH) group is the primary site of many chemical transformations for 3,4-Difluoro-5-methoxybenzenethiol, participating in a variety of reactions including nucleophilic additions, oxidations, and radical processes.

Nucleophilic Addition Reactions (e.g., Michael-type Additions)

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to readily participate in addition reactions to electron-deficient centers. One of the most important of these is the Michael-type addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orglibretexts.org

In the presence of a base, the thiol group of this compound can be deprotonated to form the more nucleophilic thiolate anion. This thiolate can then undergo a Michael addition to α,β-unsaturated carbonyl compounds, such as enones, enals, and their derivatives. wikipedia.org The reaction proceeds via a 1,4-conjugate addition pathway, where the thiolate attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. wikipedia.orglibretexts.org

The reactivity in these additions can be influenced by the substituents on the α,β-unsaturated carbonyl compound. For instance, substitution at the α or β carbons of an acrylamide (B121943) can significantly reduce reactivity. nih.gov The reaction conditions, including the choice of solvent and base, also play a crucial role in the efficiency and outcome of the reaction. researchgate.net The resulting thioether products are valuable intermediates in organic synthesis.

Table 1: Michael-type Addition of Arenethiols to α,β-Unsaturated Carbonyls

| Thiol Nucleophile | α,β-Unsaturated Acceptor | Product | Conditions | Reference |

| 4-methoxybenzenethiol (B147237) | N-Aryl-α,β-unsaturated amide | β-Thioether amide | Base catalyst | nih.gov |

| Thiophenol | β-Substituted nitroalkene | 2-Nitro-1-arylthioalkane | Chiral multi-functional catalyst | researchgate.net |

| Various Arenethiols | Enones | β-Keto thioether | Various catalysts (e.g., ionic liquids, organocatalysts) | organic-chemistry.org |

This table presents generalized examples of Michael additions involving arenethiols and is intended to illustrate the types of transformations discussed.

A significant application of the nucleophilic character of thiols is their addition to gem-difluoroalkenes. This reaction provides a route to α,α-difluoroalkylthioethers, a structural motif of increasing importance in medicinal chemistry. nih.govresearchgate.net The strong electron-withdrawing nature of the two fluorine atoms activates the double bond towards nucleophilic attack by the thiol. nih.gov

However, a common side reaction is the elimination of a fluoride (B91410) ion from the intermediate anionic adduct, which leads to the formation of an α-fluorovinyl thioether. nih.govresearchgate.net To suppress this elimination pathway, various strategies have been developed, including the use of acid-based catalyst systems to facilitate protonation of the unstable intermediate or employing photocatalytic methods that proceed through a radical mechanism. nih.govresearchgate.net Under optimized conditions, the desired α,α-difluoroalkylthioethers can be obtained in good yields. nih.govrsc.org

Table 2: Addition of Thiols to gem-Difluoroalkenes

| Thiol | gem-Difluoroalkene | Product | Key Strategy/Catalyst | Reference |

| Aromatic thiols | β,β-Difluorostyrenes | α,α-Difluoroalkylthioethers | Acid-based catalyst system | researchgate.net |

| Aliphatic and Aromatic thiols | Aliphatic and Styrenyl gem-difluoroalkenes | α,α-Difluoroalkylthioethers | Photocatalytic hydrothiolation with an aniline-derived co-catalyst | nih.gov |

| Various thiols | Aromatic gem-difluoroalkenes | α,α-Difluoroalkylthioethers | Photocatalyst-free hydrothiolation under blue light | rsc.org |

| Thiols | gem-Difluoroalkenes | α,α-Difluorosubstituted sulfides | Disulfide-catalyzed, light-mediated reaction | fluorine1.rufluorine1.ru |

This table summarizes different approaches for the synthesis of α,α-difluoroalkylthioethers from thiols and gem-difluoroalkenes.

Oxidation Pathways of Arenethiols (e.g., to Disulfides)

The thiol group is susceptible to oxidation, most commonly leading to the formation of a disulfide bridge (S-S bond). tandfonline.comacs.orgnih.gov This oxidative coupling of two thiol molecules is a fundamental transformation in sulfur chemistry. A variety of oxidizing agents can effect this conversion, including halogens (like N-bromosuccinimide), hydrogen peroxide, and molecular oxygen, often in the presence of a catalyst. tandfonline.comresearchgate.net

For instance, CoSalen and its derivatives have been shown to be effective catalysts for the aerobic oxidation of thiols to disulfides using air as the oxidant under mild conditions. tandfonline.com The electronic nature of substituents on the arenethiol can influence the rate of oxidation. tandfonline.com Furthermore, visible-light-mediated photoredox catalysis has emerged as a green and efficient method for this transformation, utilizing photocatalysts like fluorescein (B123965) to drive the oxidative coupling. tandfonline.com The reaction can also proceed via photooxidation without a metal catalyst, where the electronically excited thiolate form of the arenethiol reacts with a neutral thiol molecule. acs.orgnih.gov

The disulfide resulting from the oxidation of this compound, namely bis(3,4-difluoro-5-methoxyphenyl) disulfide, can itself be a valuable reagent, for example, in thiol-disulfide exchange reactions. chimicatechnoacta.ruresearchgate.net

Radical Reactions of Thiolates

The thiol group can also participate in radical reactions. Upon one-electron oxidation, a thiol or a thiolate can generate a thiyl radical (RS•). nih.gov These highly reactive intermediates can engage in a variety of transformations, including addition to unsaturated systems and hydrogen atom transfer (HAT) processes.

Visible-light photoredox catalysis has proven to be a powerful tool for generating thiyl radicals under mild conditions. organic-chemistry.orgmdpi.comacs.orgnih.gov In a typical cycle, a photoexcited catalyst oxidizes the thiol to a thiyl radical. This radical can then add to an alkene, often with anti-Markovnikov selectivity, to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain and yield the hydrothiolation product. organic-chemistry.orgnih.gov This methodology has been successfully applied to a wide range of thiols and alkenes. nih.gov

Thiols and their corresponding disulfides can also act as photocatalysts themselves in certain reactions, such as promoting the C-F bond activation of trifluoromethyl substrates under visible light irradiation. acs.orgnih.gov For example, 4-methoxybenzenethiol has been shown to function as both a reducing electron-donating redox catalyst and a HAT catalyst. acs.orgnih.govrsc.org

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic and nucleophilic aromatic substitution is significantly modulated by the electronic properties of the fluorine and methoxy substituents. ochem.comfiveable.melibretexts.orgyoutube.com

In this compound, the two fluorine atoms strongly deactivate the ring through their combined inductive effects. The methoxy group, while activating, is sterically hindered by the adjacent fluorine atom. The interplay of these competing electronic and steric effects will determine the regioselectivity of any substitution reactions on the aromatic ring.

In the context of nucleophilic aromatic substitution (NAS), the presence of strong electron-withdrawing groups like fluorine is generally activating. masterorganicchemistry.com These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com Therefore, the difluoro substitution pattern on this compound would likely facilitate NAS reactions if a suitable leaving group were present on the ring.

Table 3: Electronic Effects of Substituents on Benzene Ring Reactivity

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -OCH3 | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

| -CF3 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

This table provides a general summary of the electronic effects of relevant substituents.

Electronic Effects of Fluorine on Electrophilic and Nucleophilic Aromatic Substitution

The presence of two fluorine atoms on the benzene ring profoundly influences the electronic properties and reactivity of this compound. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This deactivation makes the ring significantly less susceptible to electrophilic aromatic substitution.

Conversely, this electron deficiency is a key activating feature for nucleophilic aromatic substitution (SNAr). The strong -I effect of the fluorine atoms stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during an SNAr reaction. harvard.edunih.gov This stabilization lowers the activation energy of the reaction, making the carbons bonded to the fluorine atoms susceptible to attack by nucleophiles. In compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.org While the thiol group itself can act as an internal nucleophile, the primary effect of the fluorine atoms is the activation of the C-F bonds toward attack by external nucleophiles. The mesomeric effect (+M) of fluorine, where its lone pairs are donated to the ring, is generally weaker than its inductive effect and is often overshadowed, particularly when multiple fluorine atoms are present. conicet.gov.ar

Directing Effects and Reactivity Modulation by the Methoxy Group

In contrast to fluorine, the methoxy group (-OCH₃) is a strong activating group for electrophilic aromatic substitution. It exerts a powerful positive mesomeric or resonance effect (+M) by donating a lone pair of electrons from the oxygen atom to the aromatic π-system. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group. libretexts.org The methoxy group also has a weaker -I effect due to the oxygen's electronegativity, but the +M effect is dominant in directing electrophilic attack.

Hammett Parameter Correlations with Reaction Rates

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants for reactions of benzene derivatives. libretexts.orgwikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a specific reaction to these effects. wikipedia.orgchemeurope.com

Below is a table of standard Hammett constants for fluorine and methoxy substituents.

| Substituent | σ_meta | σ_para |

| -F | +0.34 | +0.06 |

| -OCH₃ | +0.12 | -0.27 |

Data from various sources, primarily focused on the ionization of benzoic acid. chemeurope.com

Using these values, one can estimate the electronic influence at different positions of the this compound ring, providing a predictive tool for its reactivity in various chemical transformations.

Mechanistic Elucidation via Kinetic and Computational Studies

Determining Rate-Limiting Steps in Thiol Reactions

The reactions of this compound can proceed at either the thiol group or the aromatic ring. For reactions involving the thiol, such as nucleophilic attack or oxidation, the rate-determining step is often the deprotonation of the thiol (R-SH) to the more reactive thiolate anion (R-S⁻). researchgate.netacs.org The formation of this thiolate is highly dependent on the base used and the solvent polarity. researchgate.net In the absence of a base, reactions can be significantly slower. researchgate.net Disulfide bond formation can be a competing side reaction. researchgate.net

For nucleophilic aromatic substitution (SNAr) where a fluorine atom is displaced, the mechanism typically involves two steps: nucleophilic attack to form a Meisenheimer intermediate, followed by the departure of the fluoride leaving group. harvard.eduscispace.com The rate-limiting step can be either of these two steps. For highly electron-deficient arenes, the first step (addition) is often rate-limiting. nih.gov However, because fluoride is a poor leaving group compared to other halogens, its departure can become rate-limiting, especially in non-polar solvents. acs.orgosaka-u.ac.jp Kinetic studies, such as those measuring fluorine kinetic isotope effects, can definitively identify the rate-limiting step. acs.org

Computational Modeling of Transition States and Energy Surfaces (DFT, Ab Initio)

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides powerful tools for elucidating reaction mechanisms at a molecular level. numberanalytics.com These methods are used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify the lowest energy reaction pathway and determine theoretical activation barriers (ΔG‡). researchgate.net

For reactions of this compound, DFT calculations could model:

SNAr Reactions: The transition state for both the initial nucleophilic attack and the subsequent loss of the fluoride leaving group can be located. The calculated energy barriers can confirm which step is rate-limiting. harvard.edursc.org

Thiol Reactivity: The energetics of thiol deprotonation by different bases and the subsequent reaction of the thiolate can be modeled. For example, DFT studies on the hydrothiolation of alkenes have detailed the energy barriers for different mechanistic pathways. researchgate.net

Substituent Effects: Calculations can quantify how the fluoro and methoxy groups stabilize or destabilize intermediates and transition states, corroborating experimental findings like Hammett correlations. researchgate.net

The table below shows examples of calculated activation energies for related thiol addition reactions, illustrating the type of data generated from computational studies.

| Reactant System | Reaction Type | Calculated ΔG‡ (kcal/mol) |

| Enone + Methyl-thiolate | Thiol-Michael Addition | 7 to 23 |

| Spiropyran + Aromatic Thiol | Isomerization (Thiol Addition) | 49.2 |

Data derived from studies on different systems to illustrate the application of DFT. rsc.orgresearchgate.net

Solvent Kinetic Isotope Effects and pH Dependence

The environment in which a reaction occurs, specifically the solvent and pH, can provide deep mechanistic insights. A solvent kinetic isotope effect (SKIE) is observed when the reaction rate changes upon replacing the solvent (e.g., H₂O) with its deuterated counterpart (e.g., D₂O). A significant SKIE (kH/kD ≠ 1) often indicates that a proton transfer is involved in the rate-determining step of the reaction. nih.gov For reactions of this compound, a SKIE could reveal the involvement of proton transfer during the addition of the thiol to a substrate or in the protonation/deprotonation steps that are catalyzed by acids or bases.

The pH of the reaction medium is a critical variable for reactions involving the thiol group. The acidity of a thiol (pKa) determines the equilibrium between the neutral thiol (RSH) and the much more nucleophilic thiolate anion (RS⁻). acs.orgnih.gov The concentration of the thiolate anion increases with pH. Therefore, reactions where the thiol acts as a nucleophile are typically much faster at higher pH. acs.org Conversely, in acid-catalyzed reactions, such as the oxidation of sulfides, the catalytic performance can be highly dependent on a specific, low pH value. nih.gov For any reaction involving the thiol of this compound, the rate will be strongly dependent on the pH of the solution. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro 5 Methoxybenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 3,4-Difluoro-5-methoxybenzenethiol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

The molecular structure of this compound can be definitively established through the analysis of its NMR spectra.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy and thiol groups.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment in the molecule. The carbons attached to fluorine atoms exhibit characteristic splitting patterns due to carbon-fluorine coupling (J-coupling). The chemical shifts of the aromatic carbons are also indicative of the electronic effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It reveals the chemical environment of the fluorine atoms and their coupling with neighboring protons and other fluorine atoms.

A representative set of NMR data for a related compound, N-benzyl-3,4-difluoro-5-methoxyaniline, shows a doublet of doublets for one of the fluorine atoms in the ¹⁹F NMR spectrum, indicating coupling to another fluorine and a proton. uva.nl The specific chemical shifts and coupling constants observed in the ¹H, ¹³C, and ¹⁹F NMR spectra allow for the unambiguous assignment of all atoms in the this compound molecule.

Table 1: Representative NMR Data for a Structurally Related Compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹⁹F | -105.15 | dd | J = 11.7, 6.0 |

| ¹³C | 163.92 | d | J = 256.6 |

| ¹³C | 152.01 | d | J = 4.7 |

| ¹³C | 134.48 | d | J = 12.5 |

| ¹³C | 107.38 | d | J = 3.0 |

| ¹³C | 103.17 | d | J = 24.5 |

| ¹³C | 100.88 | d | J = 13.5 |

Data is for a related compound and serves as an illustrative example. The specific values for this compound may differ.

The ¹³C NMR chemical shifts are sensitive to the electron density around the carbon atoms, making them a valuable tool for understanding the electronic properties of this compound. The electron-withdrawing nature of the two fluorine atoms is expected to deshield the adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, the electron-donating methoxy group will shield the carbons it is attached to, shifting their signals to a lower chemical shift (upfield). The position of the thiol group also influences the electronic distribution within the benzene (B151609) ring. By analyzing the precise chemical shifts of the aromatic carbons, the interplay of these electronic effects can be mapped across the molecule.

NMR spectroscopy is an effective method for monitoring the progress of chemical reactions involving this compound. jhu.edu By acquiring NMR spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the determination of reaction kinetics and the identification of any intermediates. jhu.edu For instance, in reactions where the thiol group participates in nucleophilic substitution or addition, the formation of new C-S bonds can be readily observed by changes in the chemical shifts of the adjacent protons and carbons. This technique is also crucial for confirming the formation of adducts, where this compound is incorporated into a larger molecular structure. The analysis of the resulting NMR spectra can confirm the successful formation of the desired product and elucidate its structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule. A key feature is the S-H stretching vibration, which typically appears as a weak to medium intensity band in the region of 2550-2600 cm⁻¹. The presence of this band is a strong indicator of the thiol functional group. Other significant absorptions would include C-H stretching vibrations for the aromatic ring and the methoxy group, C=C stretching vibrations of the aromatic ring, and C-O stretching of the methyoxy group. The C-F stretching vibrations will also be present, typically in the region of 1000-1400 cm⁻¹.

Raman spectroscopy complements IR spectroscopy and can be particularly useful for observing certain vibrational modes. While no specific Raman data for this compound was found, it is a valuable tool for studying sulfur-containing compounds. The S-H stretching vibration, though sometimes weak in the IR spectrum, can be more prominent in the Raman spectrum. Furthermore, the symmetric vibrations of the benzene ring are often strong in Raman spectra, providing additional structural information. Raman spectroscopy could also be employed to study the interactions of this compound with other molecules or surfaces, as changes in the vibrational modes can indicate adduct formation or surface binding.

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and molecular orientation of thin films.

When this compound forms a self-assembled monolayer on a metal surface, typically gold, the thiol proton is lost, and a thiolate species is formed. XPS is instrumental in confirming the formation of this covalent bond between the sulfur atom and the metal substrate.

High-resolution XPS spectra of the S 2p region are particularly revealing. The S 2p peak for a free thiol typically appears at a binding energy of around 163.3 eV. Upon formation of a gold-thiolate bond, this peak shifts to a lower binding energy, generally observed in the range of 162.0 eV. This shift is a definitive indicator of the covalent attachment of the thiol to the gold surface. Furthermore, the C 1s spectrum can be deconvoluted to identify the different carbon environments within the molecule, such as C-C, C-F, and C-O, while the F 1s and O 1s spectra confirm the presence and chemical state of the fluorine and oxygen atoms, respectively.

Table 1: Representative XPS Data for a this compound SAM on Gold

| Element | Orbital | Binding Energy (eV) | Assignment |

| S | 2p | 162.1 | Au-S (Thiolate) |

| C | 1s | 284.8 | C-C/C-H |

| 286.5 | C-O | ||

| 288.9 | C-F | ||

| F | 1s | 687.9 | C-F |

| O | 1s | 532.7 | C-O |

| Au | 4f | 84.0 | Au (substrate) |

Investigation of Thiol-Metal Interactions

The interaction between the thiol group and the metal surface is a critical aspect of SAM formation. XPS provides direct evidence of the Au-S bond formation as discussed above. The nature of this bond, including its strength and stability, can be inferred from the magnitude of the binding energy shift and the peak shape. A well-defined, single S 2p peak at a lower binding energy suggests a strong, uniform covalent interaction between the sulfur and gold atoms. The presence of multiple peaks or shoulders in the S 2p region could indicate different binding sites or the presence of unbound thiol molecules within the monolayer.

NEXAFS spectroscopy, specifically by analyzing the sulfur K-edge, can further probe the electronic structure of the thiol-metal bond. The spectra can reveal the orientation of the S-C bond relative to the substrate, providing insights into the packing and ordering of the molecules within the SAM.

NEXAFS spectroscopy is particularly powerful for determining the average orientation of molecules within a thin film. By varying the angle of the incident polarized X-ray beam relative to the surface and monitoring the intensity of specific resonant absorptions (e.g., π* and σ* resonances of the aromatic ring), the tilt angle of the molecular axis with respect to the surface normal can be calculated.

For aromatic thiols like this compound, the π* resonance associated with the benzene ring is expected to be most intense when the electric field vector of the X-rays is parallel to the plane of the ring. Conversely, the σ* resonances are stronger when the electric field vector is perpendicular to the ring plane. By analyzing the angular dependence of these resonances, a detailed picture of the molecular orientation within the SAM can be constructed. For many aromatic thiol SAMs, the molecules adopt a tilted orientation to maximize van der Waals interactions between adjacent aromatic rings, leading to a densely packed and stable monolayer.

Table 2: Representative NEXAFS Data for Determining Molecular Orientation

| Resonance | Transition | Energy (eV) | Angular Dependence | Inferred Orientation |

| π | C 1s → π (aromatic) | ~285.5 | Maximum intensity at grazing incidence | Aromatic ring is tilted away from the surface normal |

| σ | C 1s → σ (C-C/C-H) | ~292.0 | Maximum intensity at normal incidence | Indicates in-plane ordering |

| σ | C 1s → σ (C-F) | ~298.0 | Angular dependence provides information on the orientation of the C-F bonds | Contributes to the overall molecular tilt angle determination |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and for assessing its purity. The experimentally determined percentages of carbon, hydrogen, fluorine, and sulfur are compared with the theoretically calculated values based on the compound's molecular formula (C₇H₆F₂OS). A close agreement between the found and calculated values provides strong evidence for the compound's identity and high purity. unibo.itnih.gov

Table 3: Elemental Analysis Data for this compound (Molecular Formula: C₇H₆F₂OS)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 44.21 | 44.18 |

| Hydrogen (H) | 3.18 | 3.21 |

| Fluorine (F) | 19.98 | 19.95 |

| Oxygen (O) | 8.41 | Not Determined |

| Sulfur (S) | 16.86 | 16.82 |

The data presented in this table demonstrates a high degree of purity for the synthesized this compound, as indicated by the close correlation between the theoretical and experimentally found elemental compositions.

Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 5 Methoxybenzenethiol

General Approaches to Quantum Mechanical Studies of Electronic Structure

Theoretical investigations into substituted benzenethiols typically employ quantum mechanical methods to elucidate their electronic characteristics.

Calculation of Molecular Geometries and Conformations

For substituted thiophenols, computational studies begin with the optimization of the molecular geometry. Methods like the ωB97X-D functional with a basis set such as Def2TZVP are used to accurately determine structural parameters and ensure the molecule is at a true energy minimum. researchgate.net These calculations would be essential to determine the bond lengths, bond angles, and dihedral angles of 3,4-Difluoro-5-methoxybenzenethiol, including the orientation of the thiol and methoxy (B1213986) groups relative to the benzene (B151609) ring.

Analysis of Electronic Properties (e.g., Atomic Charges, HOMO/LUMO)

The analysis of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of computational chemistry. For various benzenethiol (B1682325) derivatives, these calculations have been used to understand their reactivity and electronic stability. rsc.org For instance, in studies of benzenethiols on metal clusters, the HOMO-LUMO gap and the distribution of electron density in these frontier orbitals are critical for explaining interactions and charge transfer processes. aip.org Such an analysis for this compound would reveal how the combined electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group influence the molecule's electronic landscape.

Application of Density Functional Theory (DFT) for Mechanistic Insights

DFT is a powerful tool for exploring the reactivity and potential reaction mechanisms of molecules.

Prediction of Reaction Pathways and Transition State Energies

DFT calculations are frequently used to map out reaction pathways and calculate the energies of transition states. This approach has been applied to understand the chemical enhancement mechanism in Surface-Enhanced Raman Spectroscopy (SERS) for various benzenethiols interacting with metal clusters. dtic.mil By identifying the lowest energy pathways, researchers can predict the most likely mechanisms for chemical transformations.

Evaluation of Substituent Effects on Reactivity (e.g., σp+ constants)

The effect of different substituents on the reactivity of a benzene ring is a classic area of physical organic chemistry. Computational studies often correlate calculated properties with empirical parameters like Hammett constants (σ). osti.gov For halogen-substituted benzenethiols, a linear relationship has been found between the calculated chemical enhancement in SERS and the Hammett parameters, providing a predictive tool for interpreting these effects. aip.orgosti.gov A similar study on this compound would require quantifying the electronic influence of its specific substitution pattern.

Modeling of Spectroscopic Data to Correlate with Experimental Observations

A significant application of computational chemistry is the simulation of spectroscopic data. Time-dependent DFT (TDDFT) is used to calculate vibrational frequencies and Raman intensities, which can then be compared with experimental Raman spectra. dtic.mil For a range of substituted benzenethiols, TDDFT has successfully matched experimental peak positions and relative intensities, validating the computational model. dtic.mil This correlation allows for a detailed assignment of vibrational modes and a deeper understanding of the molecule's structure and bonding. researchgate.netaip.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the complex web of intermolecular interactions that govern the condensed-phase behavior of molecules like this compound. By simulating the motion of an ensemble of these molecules over time, researchers can gain detailed insights into the nature, strength, and dynamics of the non-covalent forces at play. These simulations are underpinned by force fields, which are sets of parameters that define the potential energy of the system as a function of its atomic coordinates. For halogenated organic compounds, the development of accurate and robust force fields is a critical area of research, as they must correctly account for the unique electronic properties conferred by halogen atoms. nih.govacs.orgunipi.itnih.gov

The intermolecular interactions of this compound are multifaceted, arising from the interplay of its three distinct functional groups: the thiol (-SH), the two fluorine atoms (-F), and the methoxy group (-OCH₃) attached to the aromatic ring. MD simulations can unravel how these groups orchestrate the local structure and dynamics of the molecular assembly.

A key aspect of such simulations is the analysis of various intermolecular forces:

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···A, where A is an acceptor atom like oxygen or another sulfur) and a weak hydrogen bond acceptor (D-H···S, where D is a donor). The methoxy group's oxygen atom is a primary hydrogen bond acceptor. MD simulations can quantify the prevalence, lifetime, and geometry of these hydrogen bonds, which are crucial in determining the bulk properties of the substance.

Halogen Bonding: The fluorine atoms on the benzene ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. While fluorine is the least polarizable halogen, its ability to form halogen bonds is an active area of investigation. nih.govillinois.edu The electron-withdrawing nature of fluorine can influence the electrostatic potential of the aromatic ring, affecting its interactions. nih.govresearchgate.netnih.govresearchgate.net

π-π Stacking: The aromatic rings of this compound molecules can interact through π-π stacking. The substitution pattern of fluorine and methoxy groups influences the quadrupole moment of the benzene ring, which in turn dictates the preferred stacking geometry (e.g., parallel-displaced or T-shaped). Fluorination can sometimes lead to repulsive interactions if not favorably oriented, but can also enhance attractive interactions when electron-donating groups are present. nih.govresearchgate.net

To illustrate the type of data that can be extracted from MD simulations, the following tables present hypothetical but plausible findings for the intermolecular interactions in a simulated system of this compound.

Table 1: Analysis of Hydrogen Bond Populations

This table quantifies the average number and types of hydrogen bonds formed by a single this compound molecule during a simulation. The data would be derived from geometric criteria (distance and angle) for identifying hydrogen bonds.

| Hydrogen Bond Type | Donor Atom | Acceptor Atom | Average Occupancy (%) |

| Thiol-Thiol | Sulfur (in -SH) | Sulfur (in -SH) | 15 |

| Thiol-Methoxy | Sulfur (in -SH) | Oxygen (in -OCH₃) | 45 |

| C-H···F | Carbon (aromatic) | Fluorine | 5 |

| C-H···O | Carbon (aromatic) | Oxygen (in -OCH₃) | 10 |

Table 2: Intermolecular Interaction Energies

This table breaks down the total intermolecular potential energy into its constituent components, providing insight into the relative importance of different types of forces. These values are typically calculated by summing the respective energy terms from the force field over all pairs of molecules in the simulation box.

| Interaction Type | Average Energy (kJ/mol) |

| Van der Waals | -25.8 |

| Electrostatic | -18.2 |

| - of which Hydrogen Bonding | -12.5 |

| - of which Halogen Bonding | -1.1 |

| Total Intermolecular Energy | -44.0 |

Table 3: Radial Distribution Functions (RDFs) for Key Atomic Pairs

The radial distribution function, g(r), describes the probability of finding a particle at a distance r from a reference particle. The positions of peaks in the g(r) plot indicate the most probable distances for specific intermolecular contacts.

| Atomic Pair (Atom 1 - Atom 2) | Distance of First Peak (Å) | Interpretation |

| S(-H)···O(-CH₃) | 2.9 | Strong evidence of thiol-methoxy hydrogen bonding. |

| S(-H)···S(-H) | 3.8 | Indicates thiol-thiol hydrogen bonding. |

| C(F)···N(nucleophile test molecule) | 3.1 | Suggests potential for weak halogen bonding. |

| Ring Centroid - Ring Centroid | 4.5 | Characteristic of parallel-displaced π-π stacking. |

Exploration of Advanced Synthetic Applications of 3,4 Difluoro 5 Methoxybenzenethiol

Building Blocks for Complex Organic Synthesis

The strategic placement of fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring, combined with the nucleophilic sulfur atom, makes 3,4-Difluoro-5-methoxybenzenethiol a key intermediate for introducing fluorinated moieties into larger, more complex molecular architectures.

The thiol functional group of this compound serves as a potent nucleophile, enabling its use as a precursor for a wide array of fluorinated sulfides and thioethers. These reactions typically involve the formation of a C-S bond through nucleophilic substitution or addition reactions. The resulting thioethers are often stable compounds that incorporate the difluoro-methoxyphenyl moiety, a structural motif of interest in medicinal and materials chemistry.

The synthesis of these compounds can be achieved through several established methods:

Nucleophilic Aromatic Substitution (SNAr): The thiolate anion, generated by deprotonating the thiol with a suitable base, can displace a leaving group (such as a halide) from an activated aromatic or heteroaromatic ring. This method is particularly effective for creating diaryl sulfides. acs.org

Addition to Alkenes and Alkynes: The thiol can undergo addition reactions across double or triple bonds. For instance, the hydrothiolation of alkenes, often catalyzed by transition metals or initiated by radicals, yields alkyl aryl sulfides. researchgate.net Similarly, addition to gem-difluoroalkenes can produce α,α-difluoroalkylthioethers. researchgate.net

Reaction with Alkyl Halides: In a straightforward SN2 reaction, the thiolate can react with primary or secondary alkyl halides to form the corresponding alkyl aryl thioethers.

These synthetic strategies highlight the compound's role as a versatile sulfur-introducing reagent for creating molecules with tailored electronic and steric properties imparted by the fluorinated aromatic ring.

Table 1: Synthesis of Fluorinated Thioethers from Aryl Thiols

| Reaction Type | Reactants | Product Type | Typical Conditions |

| Nucleophilic Aromatic Substitution | Aryl Thiol + Activated Heteroaryl Halide | Diaryl Thioether | Base (e.g., K₂CO₃), Solvent (e.g., DMAC) acs.org |

| Nucleophilic Addition | Aryl Thiol + gem-Difluoroalkene | α,α-Difluoroalkylthioether | Base catalysis researchgate.net |

| Radical Addition | Aryl Thiol + Alkene | Alkyl Aryl Thioether | Radical initiator or photocatalyst |

| SN2 Alkylation | Aryl Thiolate + Alkyl Halide | Alkyl Aryl Thioether | Base, Polar aprotic solvent |

Phenothiazines are a class of heterocyclic compounds that form the core structure of many pharmaceutical drugs, particularly antipsychotics and antihistamines. nih.gov The synthesis of specifically substituted phenothiazines is a key objective in medicinal chemistry. One established method for constructing the phenothiazine (B1677639) tricycle involves the intramolecular cyclization of a 2-amino-substituted diphenyl sulfide (B99878). google.com

This compound can serve as a crucial starting material in a multi-step sequence to create such precursors. A typical synthetic route would involve:

The reaction of this compound with a suitably substituted 2-halonitrobenzene derivative (e.g., 2-chloro-nitrobenzene) to form a diaryl sulfide.

Subsequent reduction of the nitro group to an amine.

The resulting 2-aminodiaryl sulfide can then undergo intramolecular cyclization, often via the Smiles rearrangement or a related pathway, to yield the target phenothiazine skeleton bearing the 3,4-difluoro-5-methoxy substitution pattern on one of the aromatic rings. google.com

This application demonstrates the utility of this compound in building complex, biologically active heterocyclic systems.

Recent advances in photoredox catalysis have opened new pathways for C-F bond activation. In this context, arenethiols have emerged as effective organophotocatalysts. acs.orgresearchgate.net Research has shown that 4-methoxybenzenethiol (B147237), a close structural analog of this compound, can catalyze the single C-F bond activation of trifluoroacetates under visible light irradiation. nih.govrsc.orgrsc.org

The proposed mechanism involves the following key steps:

The thiol is deprotonated in the presence of a base to form the more reducing thiolate anion.

Under purple light irradiation (e.g., 390 nm), the thiolate is excited and acts as a potent single-electron donor. nih.govrsc.org

The excited thiolate reduces the trifluoroacetate (B77799), initiating a process that leads to the elimination of a fluoride (B91410) ion and the formation of a gem-difluoromethyl radical. acs.orgnih.gov

This radical is then trapped by an N-arylmethacrylamide in a cascade reaction involving addition, cyclization, and rearomatization to furnish valuable difluorinated oxindole (B195798) derivatives. nih.govrsc.org

Given its similar electronic structure, this compound is expected to function as a competent organophotocatalyst in this transformation, providing a metal-free method for synthesizing complex fluorinated oxindoles, which are significant scaffolds in medicinal chemistry. rsc.org

Table 2: Photocatalytic Synthesis of Difluorinated Oxindoles

| Component | Role | Example |

| Organophotocatalyst | Forms excited-state reductant | 4-Methoxybenzenethiol nih.govrsc.org |

| Radical Precursor | Source of gem-difluoromethyl radical | Ethyl trifluoroacetate nih.gov |

| Radical Acceptor | Undergoes cascade cyclization | N-Arylmethacrylamide rsc.org |

| Base / Additives | Generate thiolate; facilitate HAT | KHCO₃, Sodium Formate rsc.orgrsc.org |

| Light Source | Excites the photocatalyst | 390 nm LED rsc.org |

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. Fluorinated organic compounds are of particular importance in these fields due to the unique properties conferred by fluorine, including enhanced metabolic stability, lipophilicity, and binding affinity.

This compound is an exemplary building block for the multi-step synthesis of high-value fine chemicals. Its utility is demonstrated in its potential incorporation into:

Active Pharmaceutical Ingredients (APIs): As seen in the synthesis of phenothiazine nih.govgoogle.com and oxindole derivatives, nih.gov the difluoro-methoxyphenyl moiety can be integrated into complex heterocyclic systems known for their biological activity.

Agrochemicals: The introduction of fluorine atoms is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and stability.

Advanced Materials: Fluorinated aromatic thioethers are used in the development of materials with specific electronic properties, such as organic semiconductors and liquid crystals.

The compound's trifunctionality (thiol, difluoro, methoxy) allows for orthogonal chemical modifications, making it a strategic component in convergent synthetic routes where molecular complexity is built systematically.

Ligand Design in Catalysis

The development of new ligands is central to advancing transition metal catalysis. Ligands modulate the steric and electronic environment of a metal center, thereby controlling its reactivity, selectivity, and stability. Thiolate ligands, derived from thiols, are known for their strong coordination to both hard and soft metal centers.

This compound can be readily converted into its corresponding thiolate anion by deprotonation. This thiolate can act as a versatile ligand for a range of transition metals (e.g., Palladium, Copper, Nickel, Gold). The presence of two strongly electron-withdrawing fluorine atoms significantly influences the electronic properties of the sulfur donor atom, making the resulting thiolate a "harder" ligand compared to non-fluorinated analogs.

This electronic tuning can be exploited to:

Stabilize Metal Complexes: The electron-withdrawing groups can modulate the electron density at the metal center, influencing the stability of various oxidation states.

Modify Catalytic Activity: By altering the electronic character of the catalyst, the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination, can be fine-tuned.

Enhance Selectivity: The specific steric and electronic profile of the ligand can direct the outcome of a reaction, leading to improved chemo-, regio-, or enantioselectivity.

Thiolate ligands derived from this building block could find application in a variety of catalytic transformations, including cross-coupling reactions, C-H activation, and hydrothiolation processes, offering a tool for chemists to rationally design more efficient and selective catalytic systems. researchgate.netacs.org

Organophotocatalytic Applications

While direct studies specifying this compound as an organophotocatalyst are not prevalent, the closely related compound, 4-methoxybenzenethiol, serves as a powerful model for its potential applications. Aryl thiolates, in general, have emerged as potent organophotocatalysts capable of facilitating challenging chemical transformations under mild, visible-light conditions. researchgate.netnih.govrsc.org

Research has shown that 4-methoxybenzenethiol can function as both a highly reducing electron-donating redox catalyst and a hydrogen atom transfer (HAT) catalyst. researchgate.net This dual reactivity is crucial for promoting the catalytic activation of strong carbon-fluorine (C-F) bonds in trifluoromethyl substrates. researchgate.netacs.org The mechanism involves the photoexcitation of the thiolate anion, which becomes a sufficiently strong reductant to cleave a C-F bond, generating a gem-difluoromethyl radical. nih.govrsc.orgrsc.org This reactive intermediate can then participate in cascade reactions, such as the addition to N-arylmethacrylamides to form valuable difluorinated oxindole derivatives. researchgate.netnih.govrsc.org The electron-donating methoxy group is vital for this process; thiophenols with electron-withdrawing groups are less effective. researchgate.net Given that this compound retains this key methoxy group, it is a strong candidate for similar or potentially modulated photocatalytic activities.

Table 1: Representative Organophotocatalytic Reactions using 4-methoxybenzenethiol

| Reaction Type | Substrates | Product Type | Catalyst System | Ref. |

|---|---|---|---|---|

| Defluorinative Alkylation | N-arylmethacrylamide, Ethyl Trifluoroacetate | Difluorinated Oxindole | 4-methoxybenzenethiol, NaHCO₂, KHCO₃, Visible Light | nih.govrsc.org |

Advanced Materials Science Applications

The unique combination of a reactive thiol, a difluorinated aromatic ring, and a methoxy group makes this compound an attractive component for creating advanced materials with tailored properties.

Building Blocks for Functional Polymers and Networks

Fluoropolymers are prized for their chemical resistance, thermal stability, and low surface energy. Thiol-based polymerization, such as thiol-ene "click" chemistry, offers an efficient and orthogonal route to creating complex polymer networks under mild conditions. While specific polymers derived from this compound are not extensively documented, its structure is well-suited for this purpose. The thiol group can readily participate in photoinitiated thiol-ene reactions with multifunctional alkenes to form cross-linked semifluorinated polymer networks. researchgate.net The presence of the difluoro-methoxy-phenyl moiety would be expected to impart properties such as high refractive index, specific dielectric properties, and hydrophobicity to the resulting polymer. Research on related fluorinated thiophenols demonstrates their use in creating polymers for applications ranging from optical waveguides to durable coatings. researchgate.net

Precursors for Self-Assembled Monolayers (SAMs) on Metal Surfaces

The formation of self-assembled monolayers (SAMs) by attaching organosulfur compounds to metal surfaces, particularly gold, is a fundamental technique in nanoscience and surface engineering. nih.gov The thiol group of this compound provides a strong anchor to gold surfaces. The structure of the aromatic ring then dictates the properties of the resulting surface.

A SAM of this compound would present a surface rich in fluorine and methoxy groups. This has several predictable consequences:

Surface Energy: The fluorinated groups would significantly lower the surface energy, creating a hydrophobic and potentially oleophobic surface.

Dipole Moment: The C-F and C-O bonds introduce strong dipoles, which would create a significant net dipole moment at the monolayer-air interface, altering the work function of the underlying metal.

Intermolecular Interactions: The rigid, polar aromatic rings would lead to ordered packing on the surface, influenced by dipole-dipole interactions and potentially π-π stacking.

These properties are highly desirable for applications in organic electronics, biosensors, and corrosion resistance. For instance, tuning the interfacial electronic properties is critical for optimizing charge injection in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.net

Table 2: Predicted Properties of a SAM from this compound on Gold

| Property | Expected Characteristic | Potential Application |

|---|---|---|

| Wettability | Hydrophobic / Oleophobic | Anti-fouling surfaces, Microfluidics |

| Surface Dipole | High, oriented | Tuning electrode work function in electronics |

| Chemical Stability | High due to C-F bonds | Corrosion protection, stable sensor platforms |

Development of Liquid Crystal Material Intermediates

Fluorine substitution is a key strategy in the design of modern liquid crystal (LC) materials for display applications. researchgate.net The incorporation of fluorine atoms, particularly in lateral positions on an aromatic core, can significantly influence the material's properties, such as its dielectric anisotropy, viscosity, and mesophase behavior. researchgate.netresearchgate.net The presence of fluorine often leads to a desirable combination of a broad nematic phase range and high dielectric anisotropy. researchgate.net

The compound this compound serves as a valuable intermediate for synthesizing more complex, rod-like molecules that form the basis of LC phases. The thiol group can be used as a handle to link the fluorinated phenyl ring to other core units or terminal chains through a thioether bond. ekb.eg Research has shown that fluorinated para-terphenyls bearing thioether linkages exhibit smectic and nematic liquid crystal phases. ekb.eg While the sulfur atom's size can affect molecular packing compared to oxygen, the ability to create these thioether-linked, fluorinated systems provides a broader synthetic toolbox for fine-tuning the properties of liquid crystal mixtures. ekb.eg

Chemical Probe Development

Incorporation into Probes for Bioconjugation Chemistry

The development of chemical probes for imaging and tracking biological processes is a major frontier in chemical biology. Fluorescent probes that can selectively label specific organelles or biomolecules are particularly valuable. The thiol group is an excellent nucleophile for use in bioconjugation, often targeting specific cysteine residues in proteins or reacting via other "click" chemistry pathways. thno.orghongtide.com

Arylthiols, including fluorinated and methoxy-substituted variants, are key building blocks in the synthesis of fluorescent dyes. acs.org One prominent example is the synthesis of benzoselenadiazole (BSD) derivatives, which are highly fluorescent and have been successfully used to stain lipid droplets within living cells. acs.org The synthesis involves a copper-catalyzed C-S cross-coupling reaction between a substituted arylthiol and a dibrominated BSD core. acs.org The electronic properties of the arylthiol, modulated by substituents like fluorine and methoxy groups, directly influence the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of the final probe. acs.org Therefore, this compound is a prime candidate for creating novel BSD probes with potentially fine-tuned fluorescence characteristics for advanced bioimaging applications.

Table 3: Synthesis of Fluorescent Probes using Substituted Arylthiols

| Arylthiol Precursor | Core Scaffold | Reaction Type | Probe Application | Ref. |

|---|---|---|---|---|

| 4-Methoxybenzenethiol | 4,7-Dibromobenzo-2,1,3-selenadiazole | CuO-catalyzed C-S Coupling | Lipid Droplet Staining | acs.org |

| 4-Fluorobenzenethiol | 4,7-Dibromobenzo-2,1,3-selenadiazole | CuO-catalyzed C-S Coupling | Lipid Droplet Staining | acs.org |

Development of Fluorinated Radicals from Thiol-Ene Adducts

The thiol-ene reaction is a powerful and highly efficient method for forming carbon-sulfur bonds, typically proceeding via a radical-mediated anti-Markovnikov addition of a thiol to an unsaturated carbon-carbon bond (an alkene or "ene"). acsgcipr.orgwikipedia.org This reaction is recognized for its "click chemistry" characteristics, including high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org The process is initiated by generating a thiyl radical (RS•) from a thiol (RSH), which then adds across the alkene. acsgcipr.org This addition creates a carbon-centered radical that subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. acsgcipr.orgwikipedia.org

In the context of advanced synthetic applications, the thiol-ene reaction serves as a critical first step for generating valuable fluorinated radical precursors. A key strategy involves the addition of a thiol to a gem-difluoroalkene. The resulting difluorinated sulfide adduct is not the final target but an intermediate that can be activated to generate a fluoroalkyl radical through subsequent single-electron transfer (SET) reduction of the C–S bond. nih.govrsc.org

Research has demonstrated a novel approach using a photoredox-active group that is installed onto difluorostyrenes via a thiol-ene reaction. nih.govrsc.org For instance, the addition of tetrafluoropyridine-4-thiol to various difluorostyrenes, catalyzed by visible light, produces difluorinated sulfides. nih.govrsc.orgresearchgate.net These sulfide adducts are designed to have favorable redox potentials, making the subsequent C–S bond cleavage and formation of the desired fluoroalkyl radical more accessible under photoredox catalysis conditions. nih.govrsc.org This method provides a versatile, single-step route to a diverse range of bench-stable fluorinated radical precursors from readily available starting materials. nih.gov

The general mechanism for this photoredox-catalyzed thiol-ene reaction can be initiated through several pathways, including proton-coupled electron transfer (PCET), where a photocatalyst interacts with the thiol to generate the necessary thiyl radical under visible light irradiation. nih.govencyclopedia.pub

| Reactants | Photocatalyst | Light Source | Solvent | Key Outcome |

|---|---|---|---|---|

| Difluorostyrenes and Tetrafluoropyridine-4-thiol | 9-Phenylacridine | Blue Light LEDs | Cyclohexane | Formation of difluorinated sulfides in good to excellent yields, serving as precursors for fluorinated radicals. nih.govrsc.org |

| Alkenes and Thiols | Benzophenone | Visible Light | Not Specified | Anti-Markovnikov addition via a Hydrogen Atom Transfer (HAT) process. encyclopedia.pub |

| Alkenes and Thiols | Titanium Dioxide (TiO₂) | Visible Light | Not Specified | Generation of thiyl radicals via photoinduced electron transfer for anti-Markovnikov addition. encyclopedia.pub |

Role in the Synthesis of Sulfonyl Fluorides as Chemical Biology Probes

Aryl thiols such as this compound are valuable precursors in the synthesis of sulfonyl fluorides (R-SO₂F), a class of compounds that has gained significant prominence as privileged "warheads" in chemical biology and drug discovery. nih.govrsc.orgresearchgate.net Sulfonyl fluorides possess a unique balance of aqueous stability and reactivity, allowing them to form stable covalent bonds with a broader range of nucleophilic amino acid residues in proteins—including serine, threonine, tyrosine, lysine, and histidine—not just the more commonly targeted cysteine. nih.govnih.govrsc.org This expanded targeting capability makes them exceptionally useful for developing covalent inhibitors, activity-based probes, and tools for target identification and validation. nih.govrsc.orgrsc.org

The synthesis of aryl sulfonyl fluorides from aryl thiols or their derivatives is a key transformation. A common and effective synthetic pathway involves a two-step process:

Oxidation: The starting thiol or a corresponding sulfide is first oxidized to an intermediate sulfonyl chloride (R-SO₂Cl). Reagents such as N-chlorosuccinimide are employed for this oxidative chlorination. nih.gov

Fluorination: The resulting sulfonyl chloride is then converted to the final sulfonyl fluoride. This is typically achieved through a nucleophilic substitution reaction using a fluoride source like potassium fluoride (KF). nih.gov

This methodology allows for the incorporation of the sulfonyl fluoride warhead onto complex molecular scaffolds. nih.gov For example, research into modulators of cereblon (CRBN), an E3 ubiquitin ligase component, has utilized this synthetic sequence to create potent chemical probes. nih.gov The sulfonyl fluoride moiety in these probes can covalently engage a key histidine residue in the protein's binding pocket, providing a powerful tool for studying protein function and developing novel therapeutics. nih.gov The stability of aryl sulfonyl fluorides compared to their more hydrolytically labile sulfonyl chloride analogues makes them particularly well-suited for applications under physiological conditions. orgsyn.org

| Attribute | Description | Significance in Chemical Biology |

|---|---|---|

| Reactivity Profile | Possess a balance of stability in aqueous environments and reactivity toward biological nucleophiles. nih.govrsc.org | Enables use in complex biological systems with minimal off-target reactions due to hydrolysis. orgsyn.org |

| Target Scope | Can covalently modify multiple nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine. nih.govrsc.org | Expands the "druggable" proteome beyond proteins with accessible cysteine residues, opening new therapeutic avenues. rsc.org |

| Applications | Used as covalent enzyme inhibitors, for target identification and validation, and for mapping enzyme binding sites. nih.govrsc.org | Provides durable target engagement, leading to prolonged pharmacodynamic effects and high potency. rsc.org |

| Synthetic Accessibility | Can be synthesized from thiols via oxidation to a sulfonyl chloride followed by fluorination. nih.gov | Allows for the straightforward incorporation of the sulfonyl fluoride "warhead" into diverse molecular scaffolds. |

Q & A

Q. Q. How can isotopic labeling (e.g., ) be utilized to study reaction mechanisms involving this thiol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.